Thieno[3,2-b]pyridin-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGKXXZRXPLFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554538 | |
| Record name | (Thieno[3,2-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-33-7 | |
| Record name | (Thieno[3,2-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of Thieno 3,2 B Pyridin 6 Ylmethanol
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) on the pyridine (B92270) ring is a versatile functional handle that can be readily converted into other functional groups through oxidation, etherification, esterification, and nucleophilic substitution.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol of thieno[3,2-b]pyridin-6-ylmethanol can be oxidized to form the corresponding aldehyde (thieno[3,2-b]pyridine-6-carbaldehyde) or further to the carboxylic acid (thieno[3,2-b]pyridine-6-carboxylic acid). The choice of oxidant and reaction conditions determines the final product.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) are effective for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes and are suitable for heteroaromatic systems. acs.orgnih.gov Another common method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under mild, low-temperature conditions to minimize over-oxidation. harvard.edu
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A common and effective method involves using potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) in the presence of dilute sulfuric acid, typically with heating under reflux to ensure the reaction goes to completion. libretexts.orglibretexts.orgchemguide.co.uk The progress of this reaction is often indicated by a color change of the chromium species from orange (Cr⁶⁺) to green (Cr³⁺). libretexts.orgchemguide.co.uk
| Starting Material | Product | Reagent(s) | Condition |
| This compound | Thieno[3,2-b]pyridine-6-carbaldehyde | Manganese Dioxide (MnO₂) | Mild |
| This compound | Thieno[3,2-b]pyridine-6-carboxylic acid | Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heat |
Etherification and Esterification Strategies
The hydroxyl group can be readily converted into ethers and esters, which can serve as important derivatives or as prodrugs to improve pharmacokinetic properties.
Esterification: Standard esterification methods are applicable. The alcohol can be reacted with a carboxylic acid under acidic catalysis (Fischer esterification), though this is a reversible process. More commonly, for higher yields, the alcohol is treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. nih.govgoogle.com For example, reaction with acetic anhydride would yield thieno[3,2-b]pyridin-6-ylmethyl acetate.
Etherification: The Williamson ether synthesis is a classical method for forming ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
| Reaction Type | Reagent 1 | Reagent 2 | Product |
| Esterification | This compound | Acetic Anhydride | Thieno[3,2-b]pyridin-6-ylmethyl acetate |
| Etherification | This compound | Sodium Hydride, then Methyl Iodide | 6-(Methoxymethyl)thieno[3,2-b]pyridine |
Nucleophilic Substitution Reactions of the Hydroxymethyl Group
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. youtube.com Therefore, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a halide, typically a chloride or bromide.
This transformation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For instance, reacting this compound with thionyl chloride would produce 6-(chloromethyl)thieno[3,2-b]pyridine. google.comgoogle.com This resulting halomethyl derivative is now an excellent substrate for Sₙ2 reactions. libretexts.org It can be reacted with a wide variety of nucleophiles, such as amines, cyanide, or thiols, to introduce new functional groups at the 6-position. cognitoedu.org For example, reaction with ammonia (B1221849) would yield 6-(aminomethyl)thieno[3,2-b]pyridine.
Functionalization of the Thieno[3,2-b]pyridine (B153574) Ring System
The fused aromatic rings of the thieno[3,2-b]pyridine system can also undergo substitution reactions, allowing for modification of the core scaffold. The electronic nature of the fused system, with an electron-rich thiophene (B33073) ring and an electron-deficient pyridine ring, dictates the regioselectivity of these reactions. pipzine-chem.com
Electrophilic Aromatic Substitution on the Thiophene and Pyridine Moieties
Electrophilic aromatic substitution (SₑAr) is expected to occur preferentially on the electron-rich thiophene ring rather than the electron-deficient pyridine ring. The pyridine nitrogen deactivates its ring towards electrophilic attack. Halogenation is a common electrophilic substitution reaction for this scaffold.
Bromination and Chlorination: Thieno[3,2-b]pyridine can be halogenated to introduce bromine or chlorine atoms onto the ring system. researchgate.net For instance, bromination can lead to the formation of 7-bromo-thieno[3,2-b]pyridine. pipzine-chem.com Further halogenation is also possible, leading to di-substituted products. The existence of compounds like 7-chloro-2-iodo-thieno[3,2-b]pyridine suggests that halogenation can occur at both the pyridine and thiophene rings under specific conditions. sinfoochem.com
| Reaction | Reagent | Product |
| Bromination | N-Bromosuccinimide (NBS) | 7-Bromo-thieno[3,2-b]pyridine |
| Chlorination | N-Chlorosuccinimide (NCS) | 7-Chloro-thieno[3,2-b]pyridine |
Nucleophilic Substitution Reactions
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SₙAr) occurs on the electron-deficient pyridine ring. youtube.com For this reaction to proceed, a good leaving group, typically a halide, must be present on the ring. The positions ortho and para to the ring nitrogen (the 7- and 5-positions) are activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. masterorganicchemistry.comvaia.com
Therefore, a derivative such as 7-chloro-thieno[3,2-b]pyridine can serve as a key intermediate. pipzine-chem.compragmetis.com This compound can react with various nucleophiles, such as amines, alkoxides, or thiolates, to displace the chloride and form a new bond at the 7-position. youtube.com For example, heating 7-chloro-thieno[3,2-b]pyridine with an amine, such as aniline, would be expected to yield N-phenyl-thieno[3,2-b]pyridin-7-amine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively utilized to modify the thieno[3,2-b]pyridine core, enabling the introduction of various substituents.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. This reaction has been successfully applied to thieno[3,2-b]pyridine derivatives to introduce aryl and heteroaryl moieties.
For instance, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or potassium trifluoroborate salts. mdpi.comnih.gov These reactions typically proceed in good to excellent yields (65-91%) and demonstrate broad functional group tolerance. mdpi.comnih.gov The choice of boronic acid or its derivative can influence the reaction conditions and yields. For example, the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with (hetero)aryl boronic acids and pinacol boronic esters has been shown to produce 2-arylpyridines in modest to good yields, with the success being highly dependent on the structure of the boronic ester. claremont.edu
Table 1: Examples of Suzuki-Miyaura Coupling on Thieno[3,2-b]pyridine Derivatives
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 | nih.gov |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40 | nih.gov |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 3-Furanylboronic acid potassium trifluoroborate | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 | nih.gov |
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds. organic-chemistry.org This reaction has been employed to introduce alkyne functionalities onto the thieno[3,2-b]pyridine scaffold.
The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Research has shown that various palladium catalysts and ligands can be used, and the reaction conditions can be optimized to achieve high yields. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully carried out using Pd(CF₃COO)₂ with PPh₃ as the ligand and CuI as a co-catalyst, affording 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org While specific examples for the direct alkynylation of this compound are not detailed in the provided results, the successful application of this methodology to similar heterocyclic systems like thieno[3,2-b]thiophene (B52689) suggests its applicability. researchgate.net A carbonylative version of the Sonogashira coupling has also been developed to synthesize alkynones, which are valuable synthetic intermediates. nih.govnih.gov
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is a powerful tool for the formation of carbon-carbon bonds and has been used for the alkylation and arylation of various heterocyclic compounds. While direct examples of Negishi coupling on this compound are not explicitly detailed in the search results, the general utility of this reaction in organic synthesis for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds suggests its potential for modifying the thieno[3,2-b]pyridine core.
The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, is a versatile method for constructing C-C bonds and is particularly useful in the synthesis of conjugated polymers. wiley-vch.denumberanalytics.comwikipedia.org This reaction offers excellent functional group tolerance and generally produces high yields. wiley-vch.de The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
The Stille reaction has been utilized in the synthesis of polymers containing the thieno[3,2-b]thiophene moiety, a structurally related system to thieno[3,2-b]pyridine. researchgate.net By employing a difunctional organotin monomer and a dihalide monomer, Stille polycondensation can be used to create high molecular weight polymers. wiley-vch.de This approach allows for the incorporation of the thieno[3,2-b]pyridine unit into the backbone of a polymer, potentially leading to materials with interesting electronic and optical properties.
Formation of Annulated Heterocycles and Fused Systems
The thieno[3,2-b]pyridine core can serve as a building block for the construction of more complex, fused heterocyclic systems. These annulation reactions often lead to novel scaffolds with distinct biological and photophysical properties.
One notable example is the synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives through a BOP-promoted aza-[3+3] cycloaddition. researchgate.netnih.gov This reaction between thiophen-3-amines and α,β-unsaturated carboxylic acids, followed by base-induced dehydrogenation, proceeds via a regioselective 'head-to-tail' pathway. researchgate.netnih.gov Mechanistic studies indicate a tandem sequence of C-1,4 conjugate addition followed by intramolecular N-1,2-addition (amide bond formation) and subsequent aromatization. researchgate.netnih.gov
Furthermore, 3,6-diaminothieno[2,3-b]pyridines, which are isomers of the title compound's derivatives, have been used as precursors for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. lookchem.com For example, the reaction of 3,6-diamino-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carbonitrile with formic acid leads to the formation of 7-amino-9-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carbonitrile. lookchem.com
Computational and Theoretical Chemistry Studies of Thieno 3,2 B Pyridin 6 Ylmethanol Analogues
Quantum Chemical Approaches for Molecular Characterization
Quantum chemical calculations have become an indispensable tool for the detailed characterization of molecular systems at the atomic level. For analogues of Thieno[3,2-b]pyridin-6-ylmethanol, these methods provide a deep understanding of their electronic structure and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
In studies of related pyridine (B92270) and thienopyridine derivatives, DFT calculations are a standard approach to determine optimized molecular geometries. For instance, in a study on 6-arylated-pyridin-3-yl-methanol derivatives, the B3LYP/6-311+G(2d,p) level of theory was utilized for this purpose. researchgate.net This combination of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a triple-zeta basis set with diffuse and polarization functions provides a balanced and accurate description of the molecular structure. researchgate.net The optimized geometries obtained from these calculations serve as the foundation for subsequent analyses, including the prediction of spectroscopic and electronic properties. The accuracy of these theoretical findings is often validated by comparing them with experimental data, such as that obtained from X-ray crystallography, with studies frequently reporting a high degree of concordance between the theoretical and experimental results. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org The energies of these orbitals and the distribution of their electron density are critical in determining the chemical behavior of a molecule. youtube.com
For analogues of this compound, FMO analysis is used to understand their stability and reactivity. The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized, while the LUMO energy is related to the electron affinity, showing its ability to be reduced.
Table 1: Frontier Molecular Orbital Energies of Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| BFPM | -5.99 | -1.08 |
| BPPM | -5.98 | -1.21 |
| FPPM | -6.49 | -1.58 |
| CPPM | -6.41 | -1.56 |
Data sourced from a study on 6-arylated-pyridin-3-yl-methanol derivatives, calculated at the B3LYP/6-311+G(2d,p) level of theory. researchgate.net
Energy Gap Predictions and Their Correlation with Experimental Data
The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter derived from FMO analysis. It is a measure of the molecule's chemical reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable.
Computational studies on related compounds, such as 6-arylated-pyridin-3-yl-methanol derivatives, have calculated these energy gaps. The calculated energy gaps can then be used to predict the relative stability of different analogues. For example, one study found that among a series of compounds, the one with the largest energy gap was the most stable and least reactive. researchgate.net
Table 2: Predicted Energy Gaps of Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| BFPM | -5.99 | -1.08 | 4.91 |
| BPPM | -5.98 | -1.21 | 4.77 |
| FPPM | -6.49 | -1.58 | 4.91 |
| CPPM | -6.41 | -1.56 | 4.85 |
Data sourced from a study on 6-arylated-pyridin-3-yl-methanol derivatives, calculated at the B3LYP/6-311+G(2d,p) level of theory. researchgate.net
Prediction of Spectroscopic Properties
Computational chemistry also plays a vital role in predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra.
Theoretical Simulations of UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) of a compound. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). researchgate.net
In the study of 6-arylated-pyridin-3-yl-methanol derivatives, TD-DFT calculations were performed using the B3LYP functional and the 6-311+G(d,p) basis set with a Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net The results showed a good correlation between the theoretically predicted and experimentally measured UV-Vis spectra, validating the computational approach. researchgate.net
Table 3: Theoretical and Experimental UV-Vis Absorption Maxima (λmax) of Pyridine Derivatives
| Compound | Theoretical λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| BFPM | 333 | 335 |
| BPPM | 321 | 320 |
| FPPM | 288 | 290 |
| CPPM | 294 | 295 |
Data sourced from a study on 6-arylated-pyridin-3-yl-methanol derivatives. researchgate.net
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is a fundamental tool for characterizing molecular structures. arxiv.org It predicts the frequencies of vibrational modes within a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing calculated frequencies with experimental spectra, the structure of a synthesized compound can be confirmed and its various functional groups identified. researchgate.net
The process involves optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies are often scaled by an empirical factor to correct for approximations in the theoretical method and for anharmonicity. aps.org
For thieno[3,2-b]pyridine (B153574) analogues, vibrational analysis helps to assign the characteristic stretching and bending modes of the fused heterocyclic rings and any substituents. For instance, in related heterocyclic systems, N-H stretching vibrations are typically observed in the 3220–3500 cm⁻¹ region, while C-H stretching of the aromatic rings appears around 3000–3100 cm⁻¹. researchgate.net Carbonyl (C=O) stretching modes, if present in an analogue, would be found in the region of 1660-1700 cm⁻¹. researchgate.netmdpi.com
A hypothetical calculated vibrational frequency table for a thieno[3,2-b]pyridine derivative, based on typical values for related structures, is presented below. researchgate.netmdpi.com
| Mode Number | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |
|---|---|---|---|---|
| 35 | O-H stretch | 3650 | 3468 | High |
| 34 | Aromatic C-H stretch | 3150 | 2993 | Medium |
| 33 | Aromatic C-H stretch | 3120 | 2964 | Medium |
| 25 | C=N stretch (pyridine) | 1610 | 1530 | High |
| 24 | Aromatic C=C stretch | 1580 | 1501 | High |
| 18 | C-O stretch | 1250 | 1188 | Medium |
| 15 | C-S stretch (thiophene) | 850 | 808 | Low |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial computational method for understanding the charge distribution within a molecule and predicting its reactivity. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net
The MEP is calculated as the force exerted on a positive test charge (a proton) at a specific point in space by the molecule's nuclei and electrons. chemrxiv.org Different potential values are represented by a color spectrum:
Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive regions of other molecules. researchgate.netresearchgate.net
Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.
Green and Yellow: Regions of intermediate or near-zero potential.
For thieno[3,2-b]pyridine analogues, MEP analysis reveals key features. The nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group are typically the most electron-rich centers (red regions), making them primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings represent the most electron-deficient areas (blue regions). researchgate.net This information is vital for predicting how the molecule will interact with biological targets, such as enzymes or receptors, as electrostatic complementarity often governs molecular recognition. rsc.org
| Atom/Region | Potential (V(r)) Range (kcal/mol) | Interpretation |
|---|---|---|
| Hydroxyl Oxygen | -35 to -55 | Strongly negative; hydrogen bond acceptor site |
| Pyridine Nitrogen | -25 to -45 | Negative; hydrogen bond acceptor/coordination site |
| Hydroxyl Hydrogen | +40 to +60 | Strongly positive; hydrogen bond donor site |
| Aromatic Hydrogens | +15 to +30 | Positive; potential for weak interactions |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. These different arrangements, known as conformers or rotamers, can have different energies, and understanding their relative stabilities is key to predicting the molecule's preferred shape in solution. mdpi.com
For this compound, a key point of conformational flexibility is the rotation around the C6-CH₂OH single bond. Computational methods, particularly DFT, can be used to calculate the potential energy surface for this rotation. By systematically changing the dihedral angle of the hydroxymethyl group relative to the pyridine ring and calculating the energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers to rotation. rsc.org
Studies on related N-acyl tetrahydrothienopyridine derivatives have shown that restricted rotation around C-N bonds can lead to the existence of distinct, stable rotamers (Z and E isomers) that can be observed using NMR spectroscopy and corroborated by DFT calculations. benthamdirect.com Similarly, for this compound, intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen could significantly influence the stability of certain conformers. The most stable conformer is the one that will be most populated at equilibrium and will likely dictate the molecule's interactions with its environment.
| Conformer | Dihedral Angle (N-C5-C6-O) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |
|---|---|---|---|---|
| A (Global Minimum) | ~60° | 0.00 | 75.3 | Intramolecular H-bond (OH---N) |
| B | ~180° | 1.50 | 8.8 | Anti-periplanar |
| C | ~-60° | 0.85 | 15.9 | Gauche |
| Transition State 1 (A ↔ C) | ~0° | 4.50 | - | Rotational Barrier |
| Transition State 2 (B ↔ C) | ~120° | 5.20 | - | Rotational Barrier |
Computational Insights into Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, intermediates, and products, chemists can map out the entire reaction pathway and determine the factors that control reaction rates and selectivity. elmergib.edu.ly
For the synthesis of thieno[3,2-b]pyridine analogues, computational studies can provide deep mechanistic insights. For example, in the synthesis of thieno[3,2-b]pyridin-5(4H)-ones via an aza-[3+3] cycloaddition, DFT calculations helped to establish the preferred reaction pathway. researchgate.netnih.gov The calculations showed that the reaction proceeds through a stepwise mechanism involving an initial C-1,4 conjugate addition followed by an intramolecular N-1,2 addition, rather than the reverse. researchgate.net By calculating the activation energies for each potential step, the most favorable (lowest energy) pathway can be identified.
These studies often involve locating the transition state structures, which are first-order saddle points on the potential energy surface. Vibrational frequency calculations are then performed to confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. elmergib.edu.ly Such insights are crucial for optimizing reaction conditions to improve yields and selectivity. tandfonline.com
Modeling of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces. nih.govrsc.org Computational modeling is essential for understanding and predicting these crystal packing arrangements. researchgate.net
For thieno[3,2-b]pyridine analogues, the planar bicyclic core provides a large surface area for π–π stacking interactions, where the electron-rich thiophene (B33073) ring of one molecule interacts with the electron-poorer pyridine ring of a neighboring molecule. researchgate.net Furthermore, the methanol substituent is a potent hydrogen bond donor (O-H) and acceptor (O), while the pyridine nitrogen is also a strong hydrogen bond acceptor. nih.gov These groups are expected to form strong, directional hydrogen bonds that play a dominant role in the crystal packing.
Applications of Thieno 3,2 B Pyridin 6 Ylmethanol As a Key Synthon in Advanced Materials and Organic Electronics Research
Precursors for Conjugated Polymers and Oligomers
The rigid, planar structure of the thieno[3,2-b]pyridine (B153574) core makes it an excellent candidate for integration into conjugated polymers and oligomers. These materials are the active components in a variety of organic electronic devices, where their ability to transport charge is paramount. The functional -CH₂OH group on Thieno[3,2-b]pyridin-6-ylmethanol provides a reactive handle for polymerization or further derivatization, allowing it to be incorporated into larger, complex molecular architectures.
Poly(thieno[3,2-b]pyridine)s are polymers constructed from repeating thieno[3,2-b]pyridine units. The introduction of the nitrogen atom into the polymer backbone, compared to the all-sulfur analogue poly(thieno[3,2-b]thiophene), is expected to lower the HOMO and LUMO energy levels, potentially improving air stability and altering the optoelectronic characteristics of the resulting material.
While the specific applications of poly(thieno[3,2-b]pyridine) are an active area of research, the synthetic routes to the core heterocyclic system are established. For example, thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and shown to act as multi-targeting compounds in biological contexts, indicating the chemical accessibility and stability of the general scaffold. nih.gov The development of these polymers is anticipated to leverage the unique electronic properties conferred by the pyridine (B92270) nitrogen for use in a range of organic electronic applications.
Donor-acceptor (D-A) copolymers that pair electron-rich (donor) units with electron-poor (acceptor) units are a leading class of materials for organic electronics. Diketopyrrolopyrrole (DPP), a prominent electron-accepting moiety, is often copolymerized with fused thiophene (B33073) derivatives to create low band gap polymers suitable for transistors and solar cells.
The related thieno[3,2-b]thiophene (B52689) unit has been extensively and successfully used for this purpose. When a novel monomer based on thieno[3,2-b]thiophene and DPP was copolymerized with thiophene, the resulting polymer (P1) exhibited a remarkably high hole mobility, setting a new benchmark for polymer-based organic field-effect transistors (OFETs) at the time of its publication. acs.orgulb.ac.be This demonstrates the exceptional potential of the fused thieno-heterocycle structure in creating high-performance materials.
To bridge the gap to nitrogen-containing systems, researchers have developed a polymer featuring a thieno[2,3-b]pyridine (an isomer of the [3,2-b] system) flanking a DPP core. acs.org This polymer was investigated as an n-type semiconductor, showing the viability of the thienopyridine scaffold in D-A polymer design for OFETs and all-polymer solar cells. acs.org This success suggests that derivatives of this compound could be valuable synthons for new DPP-based polymers with tailored electronic properties.
Table 1: Performance of a Thieno[3,2-b]thiophene-DPP Copolymer (P1) This table presents data for the closely related thieno[3,2-b]thiophene analogue to illustrate the potential of this class of materials.
| Parameter | Value | Application Context | Reference |
|---|---|---|---|
| Maximum Hole Mobility (μ) | 1.95 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistor (OFET) | acs.orgulb.ac.be |
| Power Conversion Efficiency (PCE) | 5.4% | Bulk-Heterojunction Solar Cell (with PC₇₁BM) | acs.org |
Perovskite solar cells (PSCs) require a hole transport layer to efficiently extract and transport positive charge carriers from the perovskite absorber to the electrode. The ideal hole transport material (HTM) must have appropriate energy level alignment, high hole mobility, and good film-forming properties.
The thienopyridine scaffold is a promising core for such HTMs. Research into novel small-molecule HTMs based on a thienoimidazole-pyridine acceptor core has yielded impressive results. rsc.orgncu.edu.tw Two materials, CYH20 (a D-A-A type) and CYH23 (a D-A-D type), were synthesized and tested in inverted (p-i-n) PSCs without the need for chemical dopants. The device using CYH23 as the HTM achieved a high power conversion efficiency (PCE) of 18.77%, demonstrating the effectiveness of the pyridine-containing fused ring system in promoting efficient charge extraction and transport. ncu.edu.tw This superior performance was linked to its excellent morphology and charge transfer characteristics. ncu.edu.tw
This research strongly supports the exploration of this compound derivatives as precursors for new, efficient, and dopant-free HTMs for next-generation solar cells. Further context for the utility of this fused-ring architecture comes from related systems based on thieno[3,2-b]indole and thieno[3,2-b]thiophene, which have also been successfully employed as HTMs in PSCs. nih.govfrontiersin.org
Table 2: Performance of Thienoimidazole-Pyridine Based Hole Transport Materials in Dopant-Free Inverted PSCs
| HTM | Molecular Design | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
|---|---|---|---|---|---|
| CYH23 | Donor-Acceptor-Donor (D-A-D) | 18.77% | 1.08 V | 21.78 mA cm⁻² | ncu.edu.tw |
| CYH20 | Donor-Acceptor-Acceptor (D-A-A) | 17.14% | - | - | ncu.edu.tw |
Components in Organic Electronic Devices
Beyond their use as polymer building blocks, derivatives of this compound are poised to serve as key components in the active layers of various organic electronic devices. The inherent electronic and photophysical properties of the thienopyridine core can be harnessed for light emission and charge transport.
In OLEDs, materials are required that can efficiently convert electrical energy into light. The development of emitters and host materials is crucial for device performance. The thienopyridine scaffold has been successfully integrated into phosphorescent iridium complexes for OLED applications. A series of novel complexes based on the thieno[3,2-c]pyridine (B143518) isomer were synthesized and used as emitters in solution-processed devices, demonstrating high efficacy and showing promise for high-quality displays. scientific.netresearchgate.net
Furthermore, the related thieno[3,2-b]thiophene core has been used as a π-conjugated linker in a donor-π-acceptor (D-π-A) type molecule designed as an OLED emitter. beilstein-journals.org This compound exhibited a high solid-state fluorescence quantum yield (41%) and was fabricated into a solution-processed OLED that achieved a maximum current efficiency of 10.6 cd/A and an external quantum efficiency of 4.61%. beilstein-journals.org These results highlight the potential of using this compound to create novel D-π-A emitters or host materials where the pyridine nitrogen can be used to tune the emission color and improve charge injection/transport balance.
OFETs are the fundamental switching elements of organic circuits, and their performance is dictated by the charge carrier mobility of the semiconductor used. As mentioned previously, polymers incorporating the thieno[3,2-b]thiophene-DPP motif have demonstrated exceptionally high hole mobilities. acs.orgulb.ac.be The copolymer P1 reached a mobility of 1.95 cm² V⁻¹ s⁻¹, a value that was among the highest for polymer OFETs at the time. acs.orgacs.org
The translation of this success to nitrogen-containing systems has been demonstrated with a thieno[2,3-b]pyridine-flanked DPP polymer, which was successfully used as the n-type semiconductor in an OFET. acs.org Additionally, single crystals of a derivative of dithieno[3,2-b:2′,3′-d]thiophene, a larger fused system, have been used in OFETs to achieve a high mobility of 1.26 cm² V⁻¹ s⁻¹. nih.gov This body of work underscores the suitability of the rigid, planar thieno-fused heterocyclic structure for creating highly ordered thin films that facilitate efficient intermolecular charge hopping, a prerequisite for high-mobility transistors. The development of new semiconductors derived from this compound is a promising route toward novel materials for OFETs.
Electrocatalysts and Capacitors
While direct applications of this compound in electrocatalysis are not extensively documented, the broader family of thieno[3,2-b]thiophene-based polymers has shown significant promise in energy storage devices, particularly in supercapacitors. The inherent conductivity and redox activity of the thieno[3,2-b]pyridine core make it a candidate for the development of electrode materials.
In a relevant study, a copolymer, P(TT-OMe-co-EDTM), was synthesized by combining 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) (a related thieno[3,2-b]thiophene derivative) and 2,3-dihydrothieno[3,4-b] pkusz.edu.cnmdpi.comdioxin-3-ylmethanol (EDTM). This combination resulted in a bifunctional electrode material with both electrochromic and supercapacitive properties. The copolymer exhibited a high specific capacitance, demonstrating the potential of incorporating methanol (B129727) functionalities alongside a thieno-fused core for energy storage applications. The synergistic effect between the two monomer units led to enhanced electrochemical performance. mdpi.comnih.govbohrium.com
The P(TT-OMe-co-EDTM) electrodes demonstrated a notable specific capacitance of 190 F/g at a scan rate of 5 mV/s. mdpi.comnih.govbohrium.com The presence of the methanol group in the EDTM monomer was crucial for the copolymer's properties. This suggests that this compound, with its intrinsic hydroxymethyl group, could serve as a valuable synthon for creating polymers with tailored capacitive properties. The hydroxyl group can potentially enhance the material's wettability and provide additional redox-active sites, which are beneficial for supercapacitor performance.
Further research into the direct electropolymerization of this compound or its incorporation into copolymers could open new avenues for designing high-performance electrocatalysts and supercapacitor electrodes.
Memory Devices
The application of thieno[3,2-b]pyridine derivatives in memory devices is an emerging area of research. The unique electronic properties of these compounds, particularly their ability to exist in multiple stable or metastable electronic states, make them suitable for use in organic memory devices.
Donor-acceptor (D-A) polymers based on thieno[3,2-b]thiophene have been investigated for their potential in data storage applications. For instance, the polymer PBOTT-BTD, synthesized from a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene donor and a benzo[c] pkusz.edu.cnrsc.orgresearchgate.netthiadiazole acceptor, exhibited properties that make it a candidate for optical memory devices. pkusz.edu.cn The stable and reversible switching between different colored states, which is a hallmark of electrochromism, can be harnessed for data storage.
While direct studies on this compound for memory devices are scarce, its structural features suggest potential. The thieno[3,2-b]pyridine core can act as a stable, electron-rich unit. The hydroxymethyl group at the 6-position can be further functionalized to tune the electronic properties of the resulting material, potentially leading to polymers with distinct and stable memory states. The ability to modify this functional group allows for precise control over the energy levels of the polymer, a critical factor in the design of memory materials.
Structure-Property Relationships in Thieno[3,2-b]pyridine-Based Materials
Understanding the relationship between the molecular structure and the resulting material properties is crucial for the rational design of new functional organic materials. For thieno[3,2-b]pyridine-based materials, several key structural features influence their electronic and optical characteristics.
The fused ring system of thieno[3,2-b]pyridine provides a rigid and planar backbone, which facilitates π-π stacking in the solid state. This intermolecular interaction is essential for efficient charge transport in organic electronic devices. The introduction of a nitrogen atom in the pyridine ring, as opposed to the all-carbon benzene (B151609) ring in thieno[3,2-b]thiophene, significantly alters the electronic properties. The nitrogen atom acts as an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The nature and position of substituents on the thieno[3,2-b]pyridine core play a critical role in tuning the material's properties. For example, in thieno[2,3-b]pyridine derivatives (a structural isomer), modifications at various positions have been shown to impact their biological activity, which is often related to their electronic properties. ut.ac.irnih.govnih.govresearchgate.netresearchgate.net
In the context of this compound, the hydroxymethyl group (-CH₂OH) at the 6-position is expected to act as a weak electron-donating group. This can influence the HOMO and LUMO energy levels, and consequently the band gap, absorption, and emission spectra of the material. Furthermore, this functional group provides a reactive site for further chemical modifications. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or esterified to introduce different side chains. These modifications can be used to fine-tune the solubility, processability, and electronic properties of the resulting polymers or small molecules.
A study on thieno[3,2-d]pyrimidine-6-carboxamides, which share a similar heterocyclic core, demonstrated that the core scaffold was critical for the inhibitory function of the chemotype. google.com This highlights the importance of the core heterocyclic structure in determining the material's function.
Utility of Thieno 3,2 B Pyridin 6 Ylmethanol in Medicinal Chemistry Scaffolding
Design and Synthesis of Thieno[3,2-b]pyridine-Based Kinase Inhibitors
The thieno[3,2-b]pyridine (B153574) core has proven to be a particularly attractive scaffold for the development of protein kinase inhibitors. nih.govbohrium.comresearchgate.netresearchgate.net Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of diseases like cancer. nih.govbohrium.comresearchgate.netresearchgate.net The design of inhibitors based on this scaffold has led to the discovery of highly selective compounds with novel binding mechanisms.
Interaction with Kinase Hinge Regions and Back Pockets
A key feature of thieno[3,2-b]pyridine-based inhibitors is their unique interaction with the kinase domain. Unlike many conventional ATP-competitive inhibitors that primarily interact with the kinase hinge region, these compounds often exhibit weaker interactions with this area. nih.govbohrium.comresearchgate.netresearchgate.net This subtle interaction allows them to anchor into the back pocket of the ATP-binding site, a region that offers greater diversity among kinases. nih.govbohrium.comresearchgate.netresearchgate.net This mode of binding contributes to the high selectivity of these inhibitors, as they are not strictly mimicking the binding of ATP. nih.govbohrium.comresearchgate.netresearchgate.net This approach has been successful in developing inhibitors for underexplored protein kinases. nih.govbohrium.comresearchgate.net
Exploration of Variable Binding Modes
The adaptability of the thieno[3,2-b]pyridine scaffold permits profoundly different binding modes within the kinase active site, while still maintaining high kinome-wide selectivity. nih.govbohrium.comresearchgate.netresearchgate.net For instance, isomers such as MU1464 and MU1668 demonstrate this variability in their interactions. nih.govbohrium.comresearchgate.netresearchgate.net This flexibility allows for the fine-tuning of inhibitor properties by exploring the chemical space around the central pharmacophore. nih.govbohrium.comresearchgate.netresearchgate.net This exploration has led to the development of highly selective inhibitors for kinases like Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases. nih.govbohrium.comresearchgate.netresearchgate.net
Selectivity Profiling Against Protein Kinases
Extensive selectivity profiling has been a cornerstone in the development of thieno[3,2-b]pyridine-based kinase inhibitors. By screening against a broad panel of human kinases, researchers can identify compounds with exceptional specificity for their intended target. For example, the inhibitor MU1920, a derivative of the thieno[3,2-b]pyridine scaffold, was identified as a highly selective inhibitor of Haspin kinase and meets the criteria for a quality chemical probe. nih.govbohrium.comresearchgate.netresearchgate.net This high degree of selectivity is crucial for minimizing off-target effects and increasing the therapeutic window of potential drug candidates. The thieno[3,2-b]pyridine scaffold has also been utilized to develop inhibitors for other kinase families, such as c-Met and VEGFR2 tyrosine kinases. nih.gov
Development of Anti-Mycobacterial Agents
The thieno[3,2-b]pyridine framework has also emerged as a promising scaffold for the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Scaffold Hopping Strategies
Employing a scaffold hopping strategy, researchers have designed and synthesized novel thieno[3,2-b]pyridinone derivatives with potent anti-mycobacterial activity. nih.gov This approach involves replacing a core molecular structure with a different but functionally similar one to discover new chemotypes with improved properties. This strategy has led to the identification of several compounds with minimum inhibitory concentrations (MIC) of ≤ 1 μg/mL against Mtb. nih.gov
Identification of Molecular Targets (e.g., InhA)
A critical aspect of developing new anti-mycobacterial agents is the identification of their molecular targets. For the thieno[3,2-b]pyridinone derivatives, the NADH-dependent enoyl-acyl carrier protein reductase (InhA) has been identified as a key target. nih.gov InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall. nih.govmdpi.com The identification of InhA as the target was confirmed through various methods, including assays with recombinant M. smegmatis overexpressing Mtb-InhA and sequencing of spontaneously generated resistant Mtb mutants. nih.gov This direct inhibition of InhA is a significant advantage as it may not require activation by the catalase-peroxidase KatG, mutations in which are a common cause of isoniazid (B1672263) resistance. nih.gov
Research into Antiviral Agents Targeting Alphaviruses
The emergence and re-emergence of alphaviruses, such as Chikungunya virus (CHIKV), present a significant global health threat for which there are currently no approved antiviral treatments. bohrium.com This has spurred research into novel therapeutic agents, with thieno[3,2-b]pyrrole derivatives, a class of compounds structurally related to thieno[3,2-b]pyridines, showing promise as potent inhibitors of these viruses. bohrium.comnih.gov
Structural Optimizations for Metabolic Stability
A significant hurdle in the development of effective antiviral drugs is achieving adequate metabolic stability. An initial thieno[3,2-b]pyrrole compound, while demonstrating good in vitro antiviral activity against CHIKV, was found to have a short half-life in human liver microsomes (HLMs), limiting its therapeutic potential. nih.gov To address this, researchers undertook structural optimizations to block or modify sites on the molecule that are susceptible to metabolism. nih.gov
These modifications led to the identification of a new thieno[3,2-b]pyrrole derivative with a significantly increased metabolic half-life, showing a 17-fold improvement in stability in HLMs. nih.gov This enhanced stability is a critical step towards developing a clinically viable antiviral agent. nih.gov
Broad-Spectrum Antiviral Activity Studies
Encouragingly, the optimized thieno[3,2-b]pyrrole compound not only showed improved metabolic stability but also demonstrated broad-spectrum antiviral activity. nih.gov It effectively inhibited the replication of various CHIKV isolates and other clinically relevant alphaviruses, including O'nyong-nyong virus and Sindbis virus. bohrium.comnih.gov The compound was found to inhibit both viral RNA production and the expression of key viral proteins. bohrium.comnih.gov This broad activity suggests that the thieno[3,2-b]pyridine scaffold could be a valuable starting point for the development of pan-alphavirus inhibitors. bohrium.comnih.gov
Investigation as Potential Anticancer Agents
The thieno[3,2-b]pyridine core structure has also been extensively investigated for its potential as an anticancer agent. mdpi.comnih.govrsc.orgnih.gov Derivatives of this scaffold have shown inhibitory activity against various cancer cell lines, targeting different aspects of tumor progression. mdpi.comnih.govrsc.orgnih.gov
Inhibition of Cancer Cell Growth in in vitro Models
Numerous studies have demonstrated the ability of thieno[3,2-b]pyridine derivatives to inhibit the growth of various human tumor cell lines in laboratory settings. These include breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). mdpi.comnih.govresearchgate.netcapes.gov.br
Certain derivatives have exhibited particularly potent and selective activity. For instance, a bithiophene thienopyridine derivative showed very low GI50 values (0.7–1.0 μM) against MCF-7 and NCI-H460 cell lines, while an o-aniline derivative was active against all three tested cell lines with GI50 values in the range of 2.5–4.2 μM. nih.govcapes.gov.br Further studies on the NCI-H460 cell line revealed that these compounds interfere with the normal cell cycle progression. nih.govcapes.gov.brnih.gov One derivative was also shown to induce apoptosis, or programmed cell death, in this cell line. nih.gov
| Cell Line | Cancer Type | Active Thieno[3,2-b]pyridine Derivatives | Observed Effects |
| MCF-7 | Breast Adenocarcinoma | Bithiophene derivative | Growth inhibition (GI50: 0.7-1.0 μM) |
| A375-C5 | Melanoma | o-Aniline derivative | Growth inhibition (GI50: 2.5-4.2 μM) |
| NCI-H460 | Non-Small Cell Lung Cancer | Bithiophene and o-aniline derivatives | Growth inhibition, cell cycle arrest, apoptosis |
| MDA-MB-231 | Triple-Negative Breast Cancer | Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate | Growth inhibition, decreased cell viability and proliferation |
| MDA-MB-468 | Triple-Negative Breast Cancer | Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate | Growth inhibition |
Strategies for Improving Intracellular Concentration and Activity
A key challenge in cancer therapy is achieving a high enough concentration of the drug within the cancer cells to be effective. One approach to address this involves targeting specific metabolic pathways that are upregulated in cancer cells. For instance, some thieno[2,3-b]pyridine (B153569) compounds, a related scaffold, have been designed to inhibit phosphoinositide specific-phospholipase C (pi-PLC), an enzyme implicated in cancer cell signaling. nih.gov
Another strategy focuses on the unique metabolic state of cancer cells. Research has shown that a novel thieno[2,3-b]pyridine compound can lower the fraction of cancer stem cells by inducing a shift from lipid to glucose metabolism. nih.gov This highlights the potential of targeting the metabolic vulnerabilities of cancer cells to improve the efficacy of thieno[3,2-b]pyridine-based anticancer agents. nih.gov
Modulators of Pre-mRNA Splicing
Pre-mRNA splicing, the process of removing non-coding introns from precursor messenger RNA, is a fundamental step in gene expression. nih.govmpg.de The machinery responsible for this, the spliceosome, is a complex of proteins and RNA. nih.gov Errors or alterations in splicing are increasingly being linked to various diseases, including cancer. nih.govnih.gov This has led to the exploration of small molecules that can modulate splicing as a potential therapeutic strategy. mpg.denih.gov
The spliceosome, and particularly the SF3B1 subunit, has been identified as a target for several natural product antitumor agents. nih.gov While direct research on Thieno[3,2-b]pyridin-6-ylmethanol as a splicing modulator is not extensively documented in the provided context, the broader class of compounds that modulate pre-mRNA splicing represents a promising area of cancer therapy. nih.govnih.gov The development of small molecule splicing inhibitors is an active area of research, with the goal of identifying compounds that can be used as tools to study the splicing process and as potential therapeutic agents. mpg.de
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of the thieno[3,2-b]pyridine scaffold, extensive SAR studies have been conducted, revealing key structural motifs that govern their therapeutic potential. These investigations have been particularly fruitful in the development of kinase inhibitors and anticancer agents.
The thieno[3,2-b]pyridine core itself is recognized as an attractive template for creating highly selective kinase inhibitors. acs.org Research has shown that the weak interaction of this scaffold with the kinase hinge region allows for varied binding modes, all while maintaining high selectivity across the kinome. acs.org This characteristic makes it a valuable starting point for designing inhibitors that target specific kinases implicated in diseases like cancer.
For instance, mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore has led to the identification of potent and selective inhibitors of Haspin kinase, a key regulator of mitosis. acs.orgnih.gov One such inhibitor, MU1920, demonstrates the potential of this scaffold in developing chemical probes suitable for in vivo applications. acs.orgnih.gov Similarly, isomers such as MU1464 and MU1668, both based on the thieno[3,2-b]pyridine core, exhibit profoundly different binding modes while still achieving high kinome-wide selectivity. acs.orgnih.gov
Furthermore, substitutions on the thieno[3,2-b]pyridine ring system have been shown to be crucial for modulating biological activity. In the context of anticancer activity, 3-aryl substituted thieno[3,2-b]pyridin-5(4H)-ones have demonstrated notable antitumor effects. nih.gov The nature and position of these aryl substitutions significantly impact the compound's efficacy.
The versatility of the thieno[3,2-b]pyridine scaffold extends to its application in developing negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). By replacing a picolinamide (B142947) core with thieno[3,2-b]pyridine, researchers have identified potent mGlu₅ NAMs. nih.gov SAR studies in this area have revealed that modifications to the pyridine (B92270) amide portion of the molecule can lead to significant changes in potency. For example, moving a fluoro substituent from the 5-position to the 6-position of the pyridine amide resulted in a substantial decrease in potency, while substitution with a methyl group at the 6-position improved potency. nih.gov
The following interactive data table summarizes key SAR findings for various derivatives of the thieno[3,2-b]pyridine scaffold, highlighting the impact of different substituents on their biological activity.
Interactive Data Table: Structure-Activity Relationship of Thieno[3,2-b]pyridine Derivatives
| Compound/Series | Target | Key Structural Features | Biological Activity/Potency | Reference |
| MU1920 | Haspin Kinase | Thieno[3,2-b]pyridine core | Highly selective inhibitor, suitable for in vivo applications | acs.orgnih.gov |
| MU1464 | Protein Kinases | Isomer of thieno[3,2-b]pyridine | High kinome-wide selectivity with a distinct binding mode | acs.orgnih.gov |
| MU1668 | Protein Kinases | Isomer of thieno[3,2-b]pyridine | High kinome-wide selectivity with a distinct binding mode | acs.orgnih.gov |
| 3-Arylthieno[3,2-b]pyridin-5(4H)-ones | Cancer Cell Lines | Aryl substitution at the 3-position | Notable antitumor activity | nih.gov |
| Thieno[3,2-b]pyridine-5-carboxamide Derivatives | mGlu₅ Receptor | Replacement of picolinamide core | Potent negative allosteric modulators | nih.gov |
| 19aD | mGlu₅ Receptor | Methyl group at the 6-position of the pyridine amide | 3-fold improvement in potency (IC₅₀ = 22 nM) | nih.gov |
| 19aC | mGlu₅ Receptor | Fluoro substituent at the 6-position of the pyridine amide | >17-fold reduction in potency (IC₅₀ = 1.1 μM) | nih.gov |
These examples underscore the importance of the thieno[3,2-b]pyridine scaffold and, by extension, this compound as a starting point for the synthesis of novel therapeutic agents. The ability to systematically modify the core structure and its substituents allows for the fine-tuning of biological activity, leading to the development of more potent and selective drugs.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. It provides critical insights into the molecular framework by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of Thieno[3,2-b]pyridin-6-ylmethanol is anticipated to show characteristic signals for the protons of the fused heterocyclic system and the hydroxymethyl substituent.
Drawing on data from structurally similar thieno[3,2-b]pyridine (B153574) derivatives, the chemical shifts (δ) in a solvent such as deuterochloroform (CDCl₃) can be predicted. mdpi.com The aromatic protons on the pyridine (B92270) and thiophene (B33073) rings are expected to appear in the downfield region (typically δ 7.0–9.0 ppm). The methylene (B1212753) (-CH₂) protons of the hydroxymethyl group are predicted to resonate as a singlet around δ 4.8 ppm, with the hydroxyl (-OH) proton appearing as a broad, exchangeable singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.4 | d | ~5.2 |
| H-3 | ~7.8 | d | ~5.2 |
| H-5 | ~8.6 | d | ~4.5 |
| H-7 | ~7.3 | d | ~4.5 |
| -CH₂- | ~4.8 | s | - |
| -OH | Variable | br s | - |
Note: Predicted values are based on established data for the thieno[3,2-b]pyridine scaffold and standard substituent effects. Multiplicity: d = doublet, s = singlet, br s = broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the local electronic environment, including the effects of the adjacent sulfur and nitrogen heteroatoms. researchgate.net The carbons of the fused aromatic rings are expected to resonate between δ 115 and 160 ppm, while the carbon of the hydroxymethyl group (-CH₂OH) will appear further upfield, typically around δ 60–65 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~122 |
| C-3 | ~128 |
| C-3a | ~132 |
| C-5 | ~148 |
| C-6 | ~158 |
| C-7 | ~118 |
| C-7a | ~153 |
| -CH₂OH | ~63 |
Note: Predicted values are based on published data for the thieno[3,2-b]pyridine core. researchgate.net
Two-Dimensional NMR Techniques
To achieve unambiguous assignment of all proton and carbon signals and to confirm the intramolecular connectivity, two-dimensional (2D) NMR experiments are essential.
Correlation Spectroscopy (COSY): This experiment would establish proton-proton coupling networks, for example, by showing a correlation between the H-2 and H-3 protons on the thiophene ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization method ideal for polar molecules like this compound. In positive ion mode, the molecule is expected to readily accept a proton to form a pseudomolecular ion, [M+H]⁺. With a molecular formula of C₈H₇NOS, the calculated exact mass is 165.0248 Da. Therefore, the high-resolution ESI-MS spectrum should exhibit a prominent peak at a mass-to-charge ratio (m/z) of 166.0321, which confirms the elemental composition of the compound. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a high-sensitivity technique that provides highly accurate mass measurements. nih.gov The analyte is co-crystallized with a UV-absorbing matrix, and a laser pulse desorbs and ionizes the sample. For this compound, MALDI-ToF MS would confirm the precise molecular weight through the detection of the [M+H]⁺ ion. By adjusting the laser intensity, controlled fragmentation can be induced, yielding fragment ions that can be analyzed to further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature is a strong and broad absorption band in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. libretexts.orgspectroscopyonline.comspectroscopyonline.com The broadening of this peak is a result of intermolecular hydrogen bonding between molecules in the sample. spectroscopyonline.com Another key vibration related to the alcohol moiety is the C-O stretching band. For primary alcohols, this peak typically appears in the 1075-1000 cm⁻¹ range. spectroscopyonline.com
The aromatic nature of the thieno[3,2-b]pyridine core gives rise to several other characteristic absorptions. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused heterocyclic ring system typically result in a series of absorptions in the 1600-1450 cm⁻¹ region. The presence of these bands confirms the integrity of the core bicyclic structure.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3300 (broad, strong) | O-H stretch | Alcohol |
| >3000 | C-H stretch | Aromatic (Thienopyridine ring) |
| 1600-1450 | C=C and C=N stretch | Aromatic (Thienopyridine ring) |
| 1075-1000 (strong) | C-O stretch | Primary Alcohol |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact information on bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis provides an unambiguous determination of a molecule's solid-state structure. While specific crystal data for this compound is not available, analysis of closely related thienopyridine and pyridyl-alcohol derivatives allows for a reliable prediction of its crystallographic properties. For instance, various substituted thieno[2,3-d]pyrimidine (B153573) and pyridylpyrazole compounds have been shown to crystallize in common crystal systems such as triclinic and monoclinic. mdpi.commdpi.comnih.gov
The analysis of these related structures reveals that the planar thienopyridine core often facilitates crystal packing through intermolecular forces like hydrogen bonds and π-stacking interactions. nih.gov In this compound, the hydroxyl group is a prime site for forming strong hydrogen bonds, which would significantly influence the supramolecular assembly in the crystal lattice. The resulting crystal structure would provide precise measurements of the bond lengths and angles of the fused thiophene and pyridine rings and the attached methanol (B129727) group.
Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo mkuniversity.ac.inresearchgate.netthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | Triclinic | P-1 | mdpi.com |
| 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P2₁/c | mdpi.com |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- mkuniversity.ac.innih.govmdpi.comtriazolo[3,4-b] mkuniversity.ac.innih.govnih.govthiadiazole | Monoclinic | P2₁/c | mdpi.com |
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is an essential analytical technique used to analyze the bulk properties of a crystalline solid. libretexts.org Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides a diffraction pattern from a finely ground powder containing a vast number of randomly oriented microcrystals. carleton.edu This pattern serves as a unique fingerprint for the crystalline phase. ucmerced.edu
The primary application of PXRD for a compound like this compound is for phase identification and purity assessment. carleton.edu By comparing the diffraction pattern of a synthesized batch to a standard reference pattern, one can confirm the identity of the compound and detect the presence of any crystalline impurities. ucmerced.edu Furthermore, PXRD is crucial for studying polymorphism, a phenomenon where a compound can exist in multiple different crystal structures. Different polymorphs can have distinct physical properties, and PXRD is the principal tool for their identification and characterization. researchgate.net The diffraction pattern is generated by plotting the intensity of diffracted X-rays versus the diffraction angle (2θ), with each peak corresponding to a specific set of crystal lattice planes as defined by Bragg's Law (nλ=2d sin θ). carleton.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the spectrum is dominated by π→π* and n→π* electronic transitions.
The thieno[3,2-b]pyridine core is a π-conjugated system containing heteroatoms (nitrogen and sulfur) with non-bonding electron pairs (n-electrons). This gives rise to two main types of transitions:
π→π transitions:* These high-intensity absorptions result from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and are expected to occur at shorter wavelengths (higher energy).
n→π transitions:* These involve the promotion of an electron from a non-bonding orbital (on the nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π→π* transitions.
Studies on related thieno[3,2-b]thiophene (B52689) derivatives show strong absorption maxima that are influenced by the extent of conjugation. nih.govmdpi.com The introduction of the methanol group is not expected to significantly alter the primary absorption bands of the thienopyridine core, though subtle shifts may occur.
Table 3: Expected Electronic Transitions and Absorption Regions for this compound
| Transition Type | Description | Expected Absorption Region | Relative Intensity |
|---|---|---|---|
| π→π | Excitation from π bonding to π antibonding orbital | Shorter wavelength (e.g., <300 nm) | High |
| n→π | Excitation from non-bonding to π antibonding orbital | Longer wavelength (e.g., >300 nm) | Low |
Electrochemical Analysis for Redox Properties
Electrochemical analysis provides information on the ease with which a molecule can be oxidized or reduced. These redox properties are critical for applications in materials science and for understanding potential metabolic pathways.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of electroactive species. In a CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.
For this compound, the fused heterocyclic system is expected to be redox-active. Studies on related pyridine- and thiophene-containing systems show that both oxidation and reduction processes can be observed. unimi.it The thiophene ring, being electron-rich, is typically susceptible to oxidation, while the electron-deficient pyridine ring is more prone to reduction. The voltammogram would reveal the potentials at which these electron transfer events occur. The reversibility of the redox processes can also be assessed, indicating the stability of the radical ions formed upon oxidation or reduction. This information is valuable for rationalizing structure-property relationships within the thienopyridine family. unimi.it
Table 4: General Electrochemical Parameters from Cyclic Voltammetry
| Parameter | Information Provided |
|---|---|
| Epa (Anodic Peak Potential) | Potential at which oxidation occurs. |
| Epc (Cathodic Peak Potential) | Potential at which reduction occurs. |
| ipa / ipc (Peak Current Ratio) | Indicates the reversibility of the redox process. |
Based on the conducted research, there is no specific information available regarding the Electrochemical Impedance Spectroscopy (EIS) of the compound this compound. While the broader class of thienopyridines has been investigated for various applications, including their electrochemical properties, detailed EIS studies on this particular derivative are not present in the provided search results.
Therefore, it is not possible to generate an article with the requested detailed research findings and data tables on the Electrochemical Impedance Spectroscopy of this compound.
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency
Key areas for development include:
C-H Activation: Direct functionalization of C-H bonds on the pyridine (B92270) or thiophene (B33073) rings would represent a significant leap in synthetic efficiency, reducing the need for pre-functionalized starting materials and minimizing waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of Thieno[3,2-b]pyridin-6-ylmethanol could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Biocatalysis: The use of enzymes to perform specific transformations, such as the reduction of a corresponding aldehyde or carboxylic acid to the methanol (B129727) group, could provide high enantioselectivity and operate under mild, environmentally friendly conditions.
Exploration of New Chemical Reactivity Profiles
The majority of current research utilizes the thieno[3,2-b]pyridine (B153574) core as a stable scaffold, with modifications primarily made through cross-coupling reactions at specific positions. mdpi.com The future exploration of the chemical reactivity of this compound itself remains a fertile ground for investigation.
Prospective research should focus on:
Reactions of the Methanol Moiety: Systematically studying the reactivity of the primary alcohol, including oxidation to the corresponding aldehyde and carboxylic acid, esterification, etherification, and conversion to halides or other leaving groups. These transformations would unlock a new library of derivatives for biological screening and material science applications.
Functionalization of the Heterocyclic Core: While certain positions are accessible through established methods, a comprehensive study of the electrophilic and nucleophilic substitution patterns on both the thiophene and pyridine rings is warranted. Understanding the regioselectivity of these reactions would provide a more complete roadmap for chemical derivatization.
Photochemical and Electrochemical Reactivity: Investigating the behavior of this compound under photochemical or electrochemical conditions could reveal novel cyclization, rearrangement, or polymerization pathways, leading to entirely new molecular structures and materials.
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can accelerate the design of new derivatives with tailored properties, reducing the reliance on trial-and-error synthesis.
Future directions in this area include:
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to model the interactions of thieno[3,2-b]pyridine derivatives within enzyme active sites can provide deep insights into binding mechanisms and help explain the origins of target selectivity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational dynamics, binding kinetics (on- and off-rates), and allosteric effects of ligands, offering a more dynamic picture than traditional docking studies. nih.gov
Machine Learning and AI: By training algorithms on existing structure-activity relationship (SAR) data, machine learning models can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. This in silico screening can prioritize the most promising candidates for synthesis. researchgate.netresearchgate.net Studies have already utilized molecular modeling to evaluate derivatives as inhibitors of targets like Topoisomerase II and PI3K, demonstrating the power of this approach. nih.govnih.gov
The table below summarizes computational tools and their potential applications for designing novel this compound derivatives.
| Computational Tool | Application in Future Research | Research Finding Example |
| Molecular Docking | Predict binding poses and affinities to biological targets. | Used to model how thieno[2,3-d]pyrimidine (B153573) derivatives inhibit Topoisomerase II. nih.gov |
| MD Simulations | Analyze conformational stability and ligand-protein dynamics. | Could be used to understand the variable binding modes of thieno[3,2-b]pyridine kinase inhibitors. nih.gov |
| QM/MM Methods | Elucidate reaction mechanisms and transition states. | Could model the enzymatic metabolism of thieno[3,2-b]pyridine derivatives. |
| Machine Learning/AI | Predict ADMET properties and biological activity for virtual libraries. | In silico analysis of bioavailability was performed for new thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net |
Integration of this compound into Complex Molecular Architectures
The true potential of this compound may lie in its use as a versatile building block for constructing larger, more complex molecules. Its rigid, heteroaromatic structure and functional handle make it an ideal candidate for "scaffold hopping" strategies and as a core fragment in fragment-based drug design.
Key future research avenues are:
Scaffold Hopping: Using the thieno[3,2-b]pyridine core to replace other heterocyclic systems in known active compounds. This strategy has proven successful, as seen in the discovery of potent mGlu₅ negative allosteric modulators where a thieno[3,2-b]pyridine-5-carboxamide replaced a picolinamide (B142947) core. nih.gov Similar strategies have been applied to develop anti-tuberculosis agents. nih.gov
Natural Product Analogs: Incorporating the thieno[3,2-b]pyridine moiety into the structure of natural products to create analogs with improved potency, selectivity, or metabolic stability.
Macrocycles and Constrained Peptides: Using the methanol group as an anchor point for creating macrocyclic structures or for constraining the conformation of peptides, which can lead to enhanced biological activity and cell permeability. The thieno[3,2-b]pyridine scaffold itself is considered an attractive template for building highly selective inhibitors. nih.gov
Multidisciplinary Applications Beyond Current Scope
While the primary focus of thieno[3,2-b]pyridine research has been medicinal chemistry, the unique electronic and photophysical properties of this scaffold suggest potential applications in a range of other scientific fields. nih.govnih.govnih.gov
Future exploration should venture into:
Materials Science: Related thieno-thiophene systems have shown excellent performance as semiconductors in organic thin-film transistors (OTFTs) and as components in organic photovoltaics (OPVs). rsc.orgrsc.org Derivatives of this compound could be investigated as novel materials for organic electronics, leveraging the nitrogen atom in the pyridine ring to tune electronic properties and intermolecular packing.
Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions. This compound could serve as a ligand for creating novel metal complexes with interesting catalytic, magnetic, or photoluminescent properties. researchgate.net
Chemical Sensors: By functionalizing the core or the methanol group with responsive moieties, new chemosensors could be developed for the detection of specific analytes, where binding events would trigger a change in fluorescence or an electrochemical signal.
Agrochemicals: The structural motifs present in many successful pharmaceuticals are often transferable to the design of new herbicides, fungicides, and insecticides. The biological activity of thienopyridines could be harnessed for applications in crop protection.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare Thieno[3,2-b]pyridin-6-ylmethanol derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions and functional group modifications. For example, Thorpe-Ziegler cyclization under basic conditions (e.g., sodium acetate in ethanol) is critical for forming the thienopyridine core. Substituted pyridine precursors are reacted with sulfur-containing reagents (e.g., chloroacetonitrile) to introduce the thiophene ring . Fluorination or trifluoromethylation steps, analogous to methods used for (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, may be adapted to install specific substituents .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Comprehensive characterization involves:
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (¹H, ¹³C, and 2D techniques like COSY/HSQC).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and matches calculated stoichiometry .
Q. What purification techniques are effective for isolating this compound intermediates?
- Methodological Answer : Recrystallization from ethanol or methanol is commonly used due to the moderate solubility of thienopyridine derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves closely related byproducts. For polar intermediates, reverse-phase HPLC may be necessary .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilic aromatic substitution reactivity at the pyridine ring, while electron-donating groups (e.g., -OCH₃) favor nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity, and Suzuki-Miyaura coupling with aryl boronic acids is feasible at the 2- or 4-positions .
Q. What mechanistic insights explain discrepancies in cyclization yields during Thieno[3,2-b]pyridine synthesis?
- Methodological Answer : Yield variations often arise from competing reaction pathways. For example, sodium acetate concentration in ethanol affects Thorpe-Ziegler cyclization efficiency by modulating deprotonation rates. Kinetic studies (e.g., in situ FTIR monitoring) and Arrhenius analysis can identify optimal temperature and catalyst conditions .
Q. How can researchers design bioactivity screens for this compound analogs?
- Methodological Answer : Prioritize structural motifs with known pharmacological relevance (e.g., thieno[3,2-b]pyridin-6-yl in thioformamide derivatives for hypertension therapy ). Use in vitro assays targeting enzymes like PI3Kα or microbial growth inhibition (MIC assays), as demonstrated for related thienopyrimidines . Dose-response curves and molecular docking studies validate target engagement.
Q. What analytical approaches resolve spectral overlaps in NMR data for complex thienopyridine derivatives?
- Methodological Answer : Employ deuterated solvents (e.g., DMSO-d₆) to reduce signal broadening. 2D NMR techniques (HSQC, HMBC) clarify coupling patterns and long-range correlations. For paramagnetic impurities, EDTA washes or filtration through activated charcoal improve spectral resolution .
Data Analysis & Experimental Design
Q. How should researchers address contradictory biological activity data for this compound analogs?
- Methodological Answer : Validate assay reproducibility using positive controls (e.g., reference inhibitors). Check compound stability under assay conditions (HPLC purity post-assay). Consider off-target effects via proteome-wide profiling or transcriptomic analysis. Statistical tools (e.g., Grubbs’ test) identify outliers .
Q. What strategies optimize reaction scalability for multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
